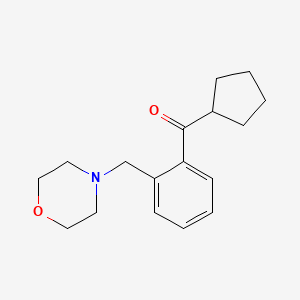![molecular formula C21H20F3NO3 B1327330 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898781-08-3](/img/structure/B1327330.png)
2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a benzophenone derivative with a spirocyclic ether-amine side chain. Benzophenones are often used in pharmaceuticals and organic chemistry due to their stability and versatility. The spirocyclic ether-amine side chain could potentially impart unique biological activity, but without specific studies, it’s hard to predict.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzophenone core, followed by the introduction of the spirocyclic side chain. This could potentially be achieved through a series of condensation and cyclization reactions, but the exact methodology would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzophenone core, with the spirocyclic side chain attached at the 2’ position. The trifluoromethyl group at the 3,4,5 positions could potentially influence the electronic properties of the molecule, and the ether and amine groups in the side chain could participate in hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis
As a benzophenone derivative,Scientific Research Applications
-
1,4-Dioxa-8-azaspiro[4.5]decane : This compound is used in organic synthesis . The specific methods of application or experimental procedures are not provided, but it’s typically used as a reagent in chemical reactions . The outcomes of these reactions would depend on the specific reaction conditions and other reagents used .
-
2-(1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHANONE : This compound is available for research, but again, the specific applications, methods of application, and outcomes are not provided .
-
2,6-dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone : This compound is available for research, but the specific applications, methods of application, and outcomes are not provided .
-
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride : This compound is available for research, but again, the specific applications, methods of application, and outcomes are not provided .
-
2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl-8-nitro-6 : This medicine works by blocking the action of an enzyme that the tuberculosis bacteria use to make an important component of their cell wall, which is essential for the bacteria to grow and multiply . The enzyme is called DprE1. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .
-
1,4-Dioxa-8-azaspiro [4.5]decane hydrochloride : This compound is available for research, but again, the specific applications, methods of application, and outcomes are not provided .
-
2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl-8-nitro-6 : This medicine works by blocking the action of an enzyme that the tuberculosis bacteria use to make an important component of their cell wall, which is essential for the bacteria to grow and multiply . The enzyme is called DprE1. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .
properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c22-17-11-15(12-18(23)19(17)24)20(26)16-4-2-1-3-14(16)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVPLENRDDROPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C(=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643789 |
Source


|
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone | |
CAS RN |
898781-08-3 |
Source


|
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)
![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)








